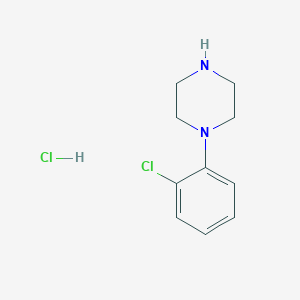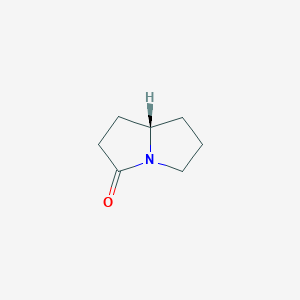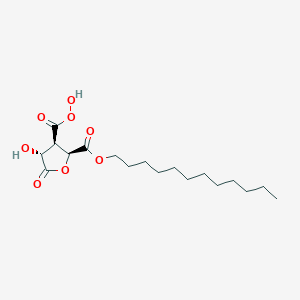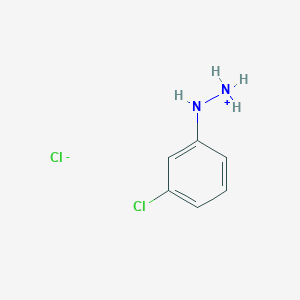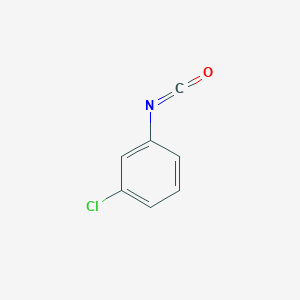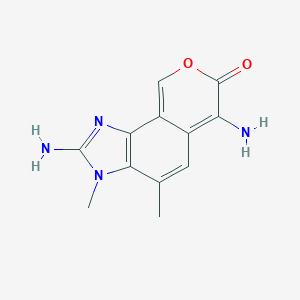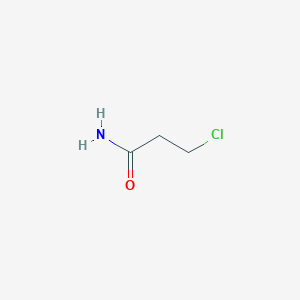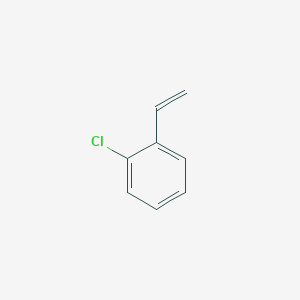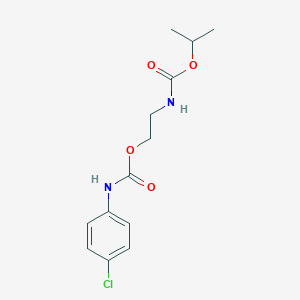
cis-4-Cyclohexene-1,2-dicarboxylic acid
Descripción general
Descripción
cis-4-Cyclohexene-1,2-dicarboxylic acid is a chemical compound with a cyclohexene ring and two carboxylic acid groups attached at the 1 and 2 positions in a cis configuration. This compound is of interest due to its potential applications in polymer synthesis and its role in influencing the properties of copolymers .
Synthesis Analysis
The synthesis of cis-4-Cyclohexene-1,2-dicarboxylic acid can be achieved through various methods. One approach involves the reaction of cis-4-cyclohexene-1,2-dicarboxylic acid with metal hydroxides or carbonates under hydrothermal conditions, which can lead to the formation of metal dicarboxylates. Notably, a cis-trans isomerization can occur during these reactions, influenced by the metal atom involved . Additionally, linear polyesters have been synthesized from cis- and trans-cyclohexene-1,2-dicarboxylic acid and diethylene glycol through solution polycondensation .
Molecular Structure Analysis
The molecular structure of cis-4-Cyclohexene-1,2-dicarboxylic acid derivatives has been extensively studied. For instance, the cis and trans isomers of 4-aminomethyl-1-cyclohexanecarboxylic acids have been analyzed using NMR and molecular orbital methods, revealing that both isomers exist in zwitterionic forms in aqueous solution with staggered conformations . The non-planar ring structure of 1,4-cyclohexanedicarboxylic acid has been introduced into copolyesters, affecting their thermal and mechanical properties .
Chemical Reactions Analysis
cis-4-Cyclohexene-1,2-dicarboxylic acid can undergo various chemical reactions, including isomerization under hydrothermal conditions . It can also participate in the synthesis of copolymers, where its stereochemistry plays a crucial role in determining the properties of the resulting material .
Physical and Chemical Properties Analysis
The physical and chemical properties of cis-4-Cyclohexene-1,2-dicarboxylic acid and its derivatives have been correlated with theoretical information indices. These indices have been used to analyze the relationship between the molecular structure of these compounds and their physicochemical properties . The synthesis of polyesters using cis- and trans-cyclohexene-1,2-dicarboxylic acid has provided insights into their thermal and spectral characteristics, which are crucial for their identification and structural studies .
Aplicaciones Científicas De Investigación
Applications in Catalytic Oxidation
Recent Advances on Controllable and Selective Catalytic Oxidation of Cyclohexene Cyclohexene's oxidation can lead to a variety of products due to its multiple reaction sites and variable oxidation depths. Products like trans/cis-cyclohexane-1,2-diol and adipic acid have significant industrial applications as intermediates. Recent advancements have focused on achieving controllable oxidation reactions for cyclohexene that selectively yield targeted products. This selective oxidation is crucial for both academic and industrial applications, prompting synthetic and catalytic chemists to explore this area extensively. The review by Cao et al. (2018) provides a comprehensive guide to the selective catalytic oxidation of cyclohexene, which is invaluable for researchers and industry practitioners interested in this domain (Cao et al., 2018).
Platform Chemicals and Monomers
Muconic Acid Isomers as Platform Chemicals and Monomers in the Biobased Economy Muconic acid (MA) is a dicarboxylic acid with high value due to its conjugated double bonds and three isomeric forms. It's attracting attention for its potential as a starting material for synthesizing value-added products and as a versatile monomer for producing specialty polymers. Khalil et al. (2020) provide a systematic overview of MA isomers' production and synthesis routes, emphasizing the routes for its final valorization. This includes discussions on chemical and biotechnological pathways for MA production and processes for isomerization into the valuable trans,trans form of MA. The review also covers the valorization of MA isomers into chemicals like adipic or terephthalic acids and MA polymers, offering insights and guidelines for tackling challenges in MA chemistry (Khalil et al., 2020).
Photoisomerization Studies
Photoisomerization in Different Classes of Azobenzene Azobenzene's ability to undergo trans→cis isomerization when exposed to light, and the reverse cis→trans isomerization either by light or thermally in the dark, makes it a key component in molecular devices and functional materials. Bandara and Burdette (2012) critically review the photochemistry and isomerization mechanism of azobenzene, highlighting the impact of additional substituents on the azobenzene ring system. The review details studies on azobenzene derivatives, emphasizing the need to understand substitution-induced differences in photochemistry for optimal application in desired fields (Bandara & Burdette, 2012).
Mecanismo De Acción
Target of Action
It’s known that the compound can cause skin and eye irritation, and may cause respiratory irritation . This suggests that it may interact with proteins or receptors in the skin, eyes, and respiratory system.
Result of Action
It’s known to cause skin and eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of cis-4-Cyclohexene-1,2-dicarboxylic acid . For instance, factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets.
Safety and Hazards
Propiedades
IUPAC Name |
(1R,2S)-cyclohex-4-ene-1,2-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-2,5-6H,3-4H2,(H,9,10)(H,11,12)/t5-,6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUAAIDVFMVTAU-OLQVQODUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@@H]([C@@H]1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883825 | |
| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, (1R,2S)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-4-Cyclohexene-1,2-dicarboxylic acid | |
CAS RN |
2305-26-2 | |
| Record name | rel-(1R,2S)-4-Cyclohexene-1,2-dicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2305-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002305262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, (1R,2S)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, (1R,2S)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-cyclohex-4-ene-1,2-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.250 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CYCLOHEXENE-1,2-DICARBOXYLIC ACID, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D02S2924W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The molecular formula is C8H10O4, and its molecular weight is 170.16 g/mol. []
A: Researchers commonly employ techniques like Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 119Sn), and X-ray crystallography for structural analysis. [, , , ]
A: Yes, derivatives of this compound, particularly its bisimides, have been investigated for their use in the synthesis of polyimidourazoles, a class of polymers. []
A: While not a catalyst itself, its derivatives, like N(o-aryl)-imides, have been studied in Diels-Alder reactions with hexachlorocyclopentadiene, providing insights into the reaction kinetics. []
A: While the provided research papers do not explicitly mention computational studies on this compound, they highlight the use of Stewart-Brigleb models to understand the spatial structure and conformation of its derivatives. []
A: Studies on the bromination of 4-methyl-cis-4-cyclohexene-1,2-dicarboxylic acid and its anhydride provide insights into the stereochemical outcomes of these reactions, demonstrating the impact of structural modifications on reactivity. []
A: Research suggests that captan, a pesticide, degrades into cis-4-Cyclohexene-1,2-dicarboxylic acid under acidic conditions, highlighting the stability of this compound in such environments. []
A: Researchers utilize techniques like Gas Chromatography coupled with mass spectrometry (GC-MS) and High-performance liquid chromatography (HPLC) for the detection, quantification, and degradation studies of this compound and its related metabolites. []
A: Research on the degradation of captan during winemaking shows that it breaks down into cis-4-Cyclohexene-1,2-dicarboxylic acid, which further transforms into tetrahydrophthalimide (THPI) due to the acidic conditions. This information suggests a potential pathway for the compound's degradation in the environment. []
A: A key milestone involves determining the structure of cis-4-Cyclohexene-1,2-dicarboxylic acid. [] Further research explored its stereochemistry in reactions like the addition of hypobromous acid to its sodium salts and monoesters. [] The compound’s role in the synthesis of complex molecules like triorganotin complexes has also been investigated. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



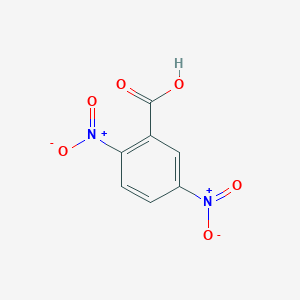

![Methyl (E)-7-acetyloxy-11-[2-(1-hydroxy-2-oxopropyl)-4,10-dimethyl-1,7-dioxaspiro[5.5]undecan-8-yl]-2,6,10-trimethyl-8,11-bis(3-methylbutanoyloxy)-5-propanoyloxyundec-2-enoate](/img/structure/B146390.png)
